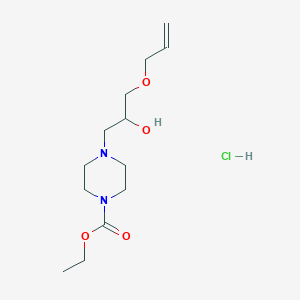![molecular formula C6H12ClNO4 B2996031 2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride CAS No. 2248333-12-0](/img/structure/B2996031.png)
2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride is an organic compound featuring a unique structure with a hydroxyoxolane ring. This compound is notable for its significant reactivity and versatile application across various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis procedures. One common method involves the use of precursors such as oxolane derivatives, subjected to conditions that promote amino acid formation. Key steps include:
Hydroxylation of oxolane.
Amination of the oxolane derivative.
Neutralization to achieve hydrochloride salt.
Industrial Production Methods: Industrial production typically scales up laboratory procedures, optimizing reaction conditions for higher yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to maximize efficiency.
Types of Reactions:
Oxidation: It can undergo oxidation to produce oxolane-based oxides.
Reduction: Hydrogenation reactions yield corresponding hydroxylamine derivatives.
Substitution: The hydroxy group can be substituted using various halogenating agents to produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and oxygen under controlled pH conditions.
Reduction: Catalysts like palladium on carbon are used in hydrogenation.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The reactions yield various substituted and modified oxolane derivatives, such as oxides, hydroxylamines, and halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a key intermediate in the synthesis of complex organic molecules, enabling the study of reaction mechanisms and novel synthetic pathways.
Biology: It is used in biochemical studies for the development of enzyme inhibitors and as a probe to study biochemical pathways.
Medicine: In medicinal chemistry, it plays a role in the design and synthesis of potential therapeutic agents, particularly targeting metabolic enzymes.
Industry: Industrial applications include its use as a precursor in the manufacture of specialized polymers and materials with specific chemical properties.
Mecanismo De Acción
Effects: The compound's hydroxy group and amino acid structure allow it to interact with various molecular targets, primarily enzymes and proteins.
Molecular Targets and Pathways: It predominantly targets enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. These interactions are essential for understanding its role in metabolic regulation and drug design.
Comparación Con Compuestos Similares
3-Amino-4-hydroxybutanoic acid.
2-Amino-3-hydroxypropanoic acid.
4-Amino-3-hydroxybutanoic acid.
This compound's distinctive hydroxyoxolane structure and versatile reactivity underscore its significance in diverse scientific research areas.
Propiedades
IUPAC Name |
2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c8-5-3-11-2-4(5)7-1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDOCEDJXHTVCY-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2995950.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)


![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
![N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

